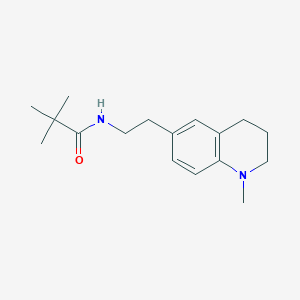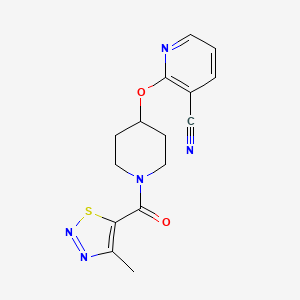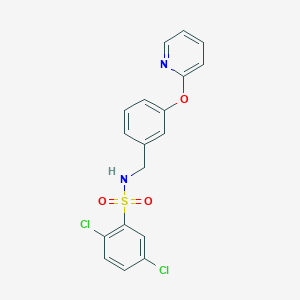![molecular formula C22H19N3O2 B2442629 N-(4-(咪唑并[1,2-a]吡啶-2-基)苯基)-2-苯氧基丙酰胺 CAS No. 838812-17-2](/img/structure/B2442629.png)
N-(4-(咪唑并[1,2-a]吡啶-2-基)苯基)-2-苯氧基丙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxypropanamide is a complex organic compound that features an imidazo[1,2-a]pyridine core This structure is known for its significant pharmacological and chemical properties, making it a valuable compound in various scientific fields
科学研究应用
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxypropanamide has a wide range of applications in scientific research:
作用机制
Target of Action
The compound N-(4-(Imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxypropanamide is a derivative of imidazo[1,2-a]pyridine . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . They are often used as the pharmacodynamic backbones of versatile drugs . .
Mode of Action
Imidazo[1,2-a]pyridines are known to have a broad range of biological and pharmacological activities . They are often functionalized for various applications in medicinal chemistry .
Biochemical Pathways
Imidazo[1,2-a]pyridine derivatives have been found to inhibit acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These enzymes play crucial roles in various biochemical pathways. For instance, acetylcholinesterase is involved in the termination of impulse transmission at cholinergic synapses by rapid hydrolysis of the neurotransmitter acetylcholine. Butyrylcholinesterase, on the other hand, hydrolyzes esters of choline. Lipoxygenases are involved in the metabolism of fatty acids to regulate cell signaling.
Result of Action
Imidazo[1,2-a]pyridine derivatives have demonstrated good inhibitory activities against acetylcholinesterase, butyrylcholinesterase, and lipoxygenase . These results suggest that they could potentially be developed into novel drug candidates for diseases related to these enzymes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxypropanamide typically involves multistep reactions. One common approach is the condensation of 2-phenoxypropanoic acid with 4-imidazo[1,2-a]pyridin-2-ylphenylamine under acidic or basic conditions. This reaction often requires the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors and continuous flow systems to control reaction parameters such as temperature, pressure, and reaction time. Solvent selection and purification techniques like recrystallization or chromatography are also crucial to obtain the desired product with minimal impurities .
化学反应分析
Types of Reactions
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxypropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogenated reagents, nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
相似化合物的比较
Similar Compounds
N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)methanesulfonamide: Similar structure with a methanesulfonamide group instead of a phenoxypropanamide.
2,6-bis(imidazo[1,2-a]pyridin-2-yl)pyridine: Contains multiple imidazo[1,2-a]pyridine units, used in coordination chemistry.
Uniqueness
N-(4-(imidazo[1,2-a]pyridin-2-yl)phenyl)-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its phenoxypropanamide moiety provides additional sites for chemical modification, enhancing its versatility in various applications .
属性
IUPAC Name |
N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-phenoxypropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-16(27-19-7-3-2-4-8-19)22(26)23-18-12-10-17(11-13-18)20-15-25-14-6-5-9-21(25)24-20/h2-16H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLEQZDKOSHQVMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)C2=CN3C=CC=CC3=N2)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N4-(4-fluorophenyl)-N6-[(2-methoxyphenyl)methyl]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2442546.png)

![4-((3-(benzo[d][1,3]dioxol-5-yl)ureido)methyl)-N-(tert-butyl)piperidine-1-carboxamide](/img/structure/B2442549.png)
![2-hydroxy-9-methyl-N-[3-(morpholin-4-yl)propyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2442550.png)



![ethyl 3-[(6-chloro-2-oxo-2H-chromen-3-yl)formamido]-3-(3-nitrophenyl)propanoate](/img/structure/B2442560.png)
![1-[(4-bromophenyl)amino]-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B2442562.png)
![2-[[4-(3-Amino-3-oxopropyl)-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2442563.png)


![N-([2,3'-bipyridin]-5-ylmethyl)-1-phenylmethanesulfonamide](/img/structure/B2442567.png)
![4-(2,1,3-Benzothiadiazole-4-sulfonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2442569.png)
